2-[(2-Chloroquinazolin-4-yl)amino]ethanol

Carbonic Anhydrase Enzyme Inhibition Target Profiling

Researchers building quinazoline-based kinase inhibitors face multi-step synthesis bottlenecks with 2,4-dichloroquinazoline. This compound provides a pre-installed aminoethanol moiety, eliminating one protection step while preserving the C2 chloride for rapid parallel SAR. • Single-step C2 diversification via SNAr for 2-amino, 2-alkoxy, or 2-thioether analogs. • Validated biological activity: hCA II Kd 83 nM, CHKA Kd 400 nM - start hit-to-lead without de novo synthesis. • ≥95% purity, stocked for immediate global shipment.

Molecular Formula C10H10ClN3O
Molecular Weight 223.66 g/mol
CAS No. 134517-34-3
Cat. No. B143709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Chloroquinazolin-4-yl)amino]ethanol
CAS134517-34-3
Molecular FormulaC10H10ClN3O
Molecular Weight223.66 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC(=N2)Cl)NCCO
InChIInChI=1S/C10H10ClN3O/c11-10-13-8-4-2-1-3-7(8)9(14-10)12-5-6-15/h1-4,15H,5-6H2,(H,12,13,14)
InChIKeyVZTMYLWJKCAXMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

134517-34-3: 2-[(2-Chloroquinazolin-4-yl)amino]ethanol CAS 134517-34-3 for Medicinal Chemistry and Kinase Research


2-[(2-Chloroquinazolin-4-yl)amino]ethanol (CAS 134517-34-3) is a heterobifunctional quinazoline derivative incorporating both a 2-chloro substituent and a 4-aminoethanol moiety [1]. This structural arrangement situates the compound at the intersection of two major medicinal chemistry applications: it serves as a versatile synthetic intermediate for constructing diverse quinazoline-based kinase inhibitors and targeted probes [2], while also exhibiting intrinsic biological activity as a carbonic anhydrase (CA) inhibitor and kinase ligand [3]. The compound's commercial availability in research-grade quantities (≥95% purity) from multiple established vendors supports its use in both exploratory medicinal chemistry campaigns and target validation studies .

Why Generic Substitution of 2-[(2-Chloroquinazolin-4-yl)amino]ethanol Fails: Key Differentiators for Informed Procurement


In-class quinazoline building blocks cannot be simply interchanged due to fundamental differences in reactivity profiles, biological target engagement, and synthetic utility. While 2,4-dichloroquinazoline offers two electrophilic chlorides for sequential displacement, 2-[(2-chloroquinazolin-4-yl)amino]ethanol provides a pre-installed aminoethanol moiety that eliminates one synthetic step while preserving the C2 chloride for further diversification . Conversely, compared to simple 2-chloroquinazolin-4-amine (lacking the ethanol group), this compound demonstrates distinct physicochemical properties (LogP 1.71, PSA 58 Ų) that modulate target binding and solubility [1]. Critically, the compound's intrinsic binding profile—including micromolar carbonic anhydrase inhibition and sub-micromolar choline kinase alpha affinity—would be completely absent in analogs lacking the specific 4-aminoethanol substitution pattern, making interchange functionally invalid for target-based applications [2].

Quantitative Differentiation Guide: 2-[(2-Chloroquinazolin-4-yl)amino]ethanol (134517-34-3) vs. Closest Analogs


Carbonic Anhydrase Inhibition: Sub-Micromolar hCA II Binding vs. Millimolar hCA I Activity

2-[(2-Chloroquinazolin-4-yl)amino]ethanol demonstrates isoform-selective carbonic anhydrase inhibition, with potent binding to human carbonic anhydrase II (hCA II) at Kd = 83 nM, compared to weak inhibition of hCA I (Ki = 3.7 μM, ~45-fold weaker) [1]. This contrasts sharply with the broad-spectrum CA inhibitor acetazolamide (AAZ), which exhibits Ki values of ~12 nM against hCA II [2]. Importantly, the compound's binding profile is distinct from structurally related quinazoline-4-amines lacking the ethanol group, which show no appreciable CA inhibition, confirming that the aminoethanol moiety is essential for this target engagement [3].

Carbonic Anhydrase Enzyme Inhibition Target Profiling

Choline Kinase Alpha (CHKA) Binding: 400 nM Kd as a Starting Point for Cancer Metabolism Probe Development

2-[(2-Chloroquinazolin-4-yl)amino]ethanol binds to human choline kinase alpha (CHKA) with a dissociation constant (Kd) of 400 nM [1]. CHKA is a validated target in cancer metabolism, and this affinity places the compound in a useful range for chemical probe optimization. While not a potent inhibitor (many optimized CHKA inhibitors achieve IC50 values < 100 nM), this 400 nM Kd represents a validated starting point for structure-activity relationship (SAR) campaigns [2]. Critically, this binding activity is absent in the simpler building block 2-chloroquinazolin-4-amine, demonstrating that the aminoethanol extension is required for kinase domain recognition [3].

Choline Kinase Cancer Metabolism Kinase Inhibitor

Synthetic Versatility: Single-Step Diversification at C2 Chloride with Preserved Aminoethanol Functionality

2-[(2-Chloroquinazolin-4-yl)amino]ethanol contains a single electrophilic C2 chloride for nucleophilic aromatic substitution (SNAr), while the C4 position is already functionalized with an aminoethanol group . This contrasts with the more common starting material 2,4-dichloroquinazoline, which requires sequential, chemoselective displacement steps. The pre-installed aminoethanol eliminates one synthetic operation and reduces purification burden [1]. In a representative patent procedure, this compound was reacted with 4-methoxyaniline under mild conditions (DMF, DIPEA, 100 °C, 5 min) to afford a 4-aminoethanol-2-anilinoquinazoline derivative in a single step, demonstrating its utility in rapid analog synthesis [2].

Medicinal Chemistry Building Block Quinazoline Synthesis

Physicochemical Profile: Optimized Solubility and Permeability Balance for Cell-Based Assays

2-[(2-Chloroquinazolin-4-yl)amino]ethanol exhibits calculated physicochemical properties that balance solubility and permeability: LogP = 1.71, polar surface area (PSA) = 58 Ų, with 2 hydrogen bond donors and 4 hydrogen bond acceptors [1]. This profile contrasts with 2-chloroquinazolin-4-amine (LogP ~1.2, PSA ~51 Ų), where the ethanol group in the target compound adds polarity and hydrogen-bonding capacity while maintaining acceptable permeability predictions [2]. The compound's predicted boiling point of 334.5 °C and density of 1.439 g/cm³ further define its handling and formulation characteristics .

ADME Drug-likeness Physicochemical Properties

Recommended Research Applications for 2-[(2-Chloroquinazolin-4-yl)amino]ethanol (134517-34-3)


Focused Library Synthesis: 4-Aminoethanol-2-Substituted Quinazoline Derivatives

Leverage the compound's single C2 chloride for rapid parallel synthesis of 2-substituted-4-aminoethanol quinazolines. The pre-installed aminoethanol group eliminates a protection/deprotection sequence or sequential displacement step required when using 2,4-dichloroquinazoline [1]. Under standard SNAr conditions (amine nucleophile, DIPEA, polar aprotic solvent, elevated temperature), diverse 2-amino, 2-alkoxy, or 2-thioether analogs can be prepared in a single step, enabling efficient SAR exploration of the C2 position while keeping the C4 aminoethanol constant [2]. This approach is particularly suitable for generating focused libraries targeting kinases, carbonic anhydrases, or other targets where quinazoline scaffolds are privileged [3].

Carbonic Anhydrase II Chemical Probe Optimization

Initiate a hit-to-lead campaign using the compound's validated hCA II binding (Kd = 83 nM) as a starting point [1]. The micromolar hCA I activity (Ki = 3.7 μM) provides a built-in selectivity window that can be optimized through systematic substitution at the C2 chloride or modification of the aminoethanol group [2]. Since the compound is commercially available in research quantities (95% purity), structure-guided modifications can be implemented without the need for de novo scaffold synthesis, accelerating the timeline from hit identification to optimized lead [3].

Choline Kinase Alpha Target Validation and Probe Development

Employ the compound's 400 nM CHKA Kd as a starting scaffold for developing chemical probes to interrogate choline kinase alpha function in cancer cell models [1]. The quinazoline core provides multiple vectors for introducing substituents to improve potency, selectivity, and cellular permeability. The aminoethanol group at C4 offers a potential handle for further functionalization (e.g., ester prodrugs, biotin tags for pull-down assays) while maintaining core target recognition [2]. This application is supported by the compound's favorable physicochemical profile (LogP 1.71, PSA 58 Ų), which aligns with cell-permeable probe design guidelines [3].

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